molecular formula C6H2F5IN2 B15096258 2-Iodo-3-pentafluoroethyl-pyrazine

2-Iodo-3-pentafluoroethyl-pyrazine

Cat. No.: B15096258
M. Wt: 323.99 g/mol
InChI Key: WDZHCWLDGATXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-pentafluoroethyl-pyrazine is a heterocyclic compound with the molecular formula C₆H₂F₅IN₂ It is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-Iodo-3-pentafluoroethyl-pyrazine may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, fluorination, and coupling reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-pentafluoroethyl-pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Iodo-3-pentafluoroethyl-pyrazine involves its interaction with specific molecular targets and pathways. The presence of the iodine and pentafluoroethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-3-pentafluoroethyl-pyrazine is unique due to the combination of the iodine atom and the pentafluoroethyl group on the pyrazine ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The presence of the pentafluoroethyl group also enhances the compound’s stability and lipophilicity, making it valuable for various applications .

Properties

Molecular Formula

C6H2F5IN2

Molecular Weight

323.99 g/mol

IUPAC Name

2-iodo-3-(1,1,2,2,2-pentafluoroethyl)pyrazine

InChI

InChI=1S/C6H2F5IN2/c7-5(8,6(9,10)11)3-4(12)14-2-1-13-3/h1-2H

InChI Key

WDZHCWLDGATXKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C(C(F)(F)F)(F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.